4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate
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Overview
Description
. This compound is characterized by its complex molecular structure, which includes a cyclohexyl group, a phenyl ring, and a sulfinyl acetate moiety attached to a nitrophenyl group.
Scientific Research Applications
4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenyl magnesium bromide (Grignard reagent) to form cyclohexylphenyl.
Sulfinylation: The cyclohexylphenyl intermediate is then reacted with sulfinyl chloride in the presence of a base such as triethylamine to introduce the sulfinyl group.
Acetylation: The resulting sulfinylated compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetate derivatives.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrophenyl group can undergo reduction to form amine derivatives, which may interact with biological targets such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfonyl)acetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Cyclohexylphenyl 2-((2-aminophenyl)sulfinyl)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate is unique due to its combination of a cyclohexyl group, a phenyl ring, and a sulfinyl acetate moiety attached to a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-cyclohexylphenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(14-27(25)19-9-5-4-8-18(19)21(23)24)26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNTRHNYJDTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CS(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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